



## Application Notes & Protocols for the Quantification of N-Methylmescaline Hydrochloride

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Compound of Interest		
Compound Name:	N-Methylmescaline hydrochloride	
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### Introduction

N-Methylmescaline hydrochloride is a phenethylamine compound and a derivative of the psychoactive alkaloid mescaline. As a naturally occurring compound in certain cacti and a potential metabolite or synthetic derivative, its accurate quantification is crucial for various research fields, including pharmacology, toxicology, and forensic science.[1] These application notes provide detailed methodologies for the quantification of N-Methylmescaline hydrochloride using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While validated quantitative methods specifically for **N-Methylmescaline hydrochloride** are not extensively documented in publicly available literature, the protocols provided herein are based on established methods for the analysis of mescaline and other structurally related phenethylamines. These methods can be adapted and validated for the specific quantification of **N-Methylmescaline hydrochloride**. Analytical reference standards for **N-Methylmescaline hydrochloride** are commercially available and essential for method development and validation.[2][3][4]

## **Analytical Methods Overview**



The selection of an analytical method will depend on the required sensitivity, selectivity, and the matrix of the sample.

- High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of higher concentrations of N-Methylmescaline hydrochloride.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.
- Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of N-Methylmescaline.

## **Quantitative Data Summary**

As there is a lack of published, validated quantitative data specifically for **N-Methylmescaline hydrochloride**, the following table provides typical performance characteristics for the quantification of the closely related compound, mescaline, by LC-MS/MS. These values can serve as a benchmark for the development and validation of a method for **N-Methylmescaline hydrochloride**.

Parameter	Mescaline in Urine (LC- MS/MS)	Mescaline in Amniotic Fluid (LC-MS/MS)
Limit of Detection (LOD)	3 - 6 ng/mL	3 - 6 ng/mL
Limit of Quantification (LOQ)	9 - 20 ng/mL	9 - 20 ng/mL
Linearity Range	10 - 400 ng/mL	10 - 400 ng/mL
Correlation Coefficient (r)	> 0.997	> 0.997

Data adapted from validated methods for mescaline analysis.[5]

## **Experimental Protocols**



## High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a starting point and should be optimized and validated for the specific instrumentation and sample matrix.

#### Instrumentation:

- · HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)

#### Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- Formic acid or Phosphoric acid
- N-Methylmescaline hydrochloride reference standard

#### Procedure:

- Standard Preparation: Prepare a stock solution of N-Methylmescaline hydrochloride in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
- Sample Preparation:
  - Solid Samples: Dissolve a precisely weighed amount of the sample in methanol. Filter the solution through a 0.45 μm syringe filter before injection.
  - Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components. A common approach for phenethylamines is to basify the sample and extract with an organic



solvent like ethyl acetate. The organic extract is then evaporated to dryness and reconstituted in the mobile phase.

- Chromatographic Conditions (starting point):
  - Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a
    mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - Injection Volume: 10 μL
  - UV Detection Wavelength: Approximately 270 nm (based on the chromophore of phenethylamines). The optimal wavelength should be determined by running a UV scan of the N-Methylmescaline standard.
- Quantification: Construct a calibration curve by plotting the peak area of the N-Methylmescaline standards against their concentration. Determine the concentration of N-Methylmescaline in the samples by interpolating their peak areas on the calibration curve.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and is suitable for complex matrices.

#### Instrumentation:

- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 50 mm, 2.6 μm particle size)

#### Reagents:

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)

- Deionized water
- Formic acid
- Ammonium formate or ammonium acetate
- N-Methylmescaline hydrochloride reference standard
- Isotopically labeled internal standard (e.g., N-Methylmescaline-d3, if available)

#### Procedure:

- Standard and Sample Preparation: Follow the same procedures as for HPLC, but use LC-MS grade solvents. The use of an internal standard is highly recommended for accurate quantification.
- · LC Conditions (starting point):
  - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
  - Flow Rate: 0.3 0.5 mL/min
  - Column Temperature: 40 °C
  - Injection Volume: 5 μL
- MS/MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule of N-Methylmescaline ([M+H]+, m/z 226.1). Product ions need to be determined by infusing a



standard solution of N-Methylmescaline into the mass spectrometer. Likely product ions would result from the fragmentation of the ethylamine side chain.

- Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to achieve maximum sensitivity.
- Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

#### Instrumentation:

- · GC-MS system with an electron ionization (EI) source
- A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)

#### Reagents:

- Methanol or Ethyl acetate (GC grade)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA with 1% TMCS, or pentafluoropropionic anhydride - PFPA)
- N-Methylmescaline hydrochloride reference standard

#### Procedure:

- Standard and Sample Preparation: Prepare standards and extracts as described for HPLC.
   The final extract must be in a volatile solvent compatible with GC.
- Derivatization (if necessary): To improve volatility and chromatographic peak shape, derivatization of the amine and any potential hydroxyl groups is often performed. A common procedure involves evaporating the sample extract to dryness and adding the derivatizing agent (e.g., 50 μL of BSTFA) and a solvent (e.g., 50 μL of ethyl acetate), then heating at 70°C for 30 minutes.
- GC Conditions (starting point):



Inlet Temperature: 250 °C

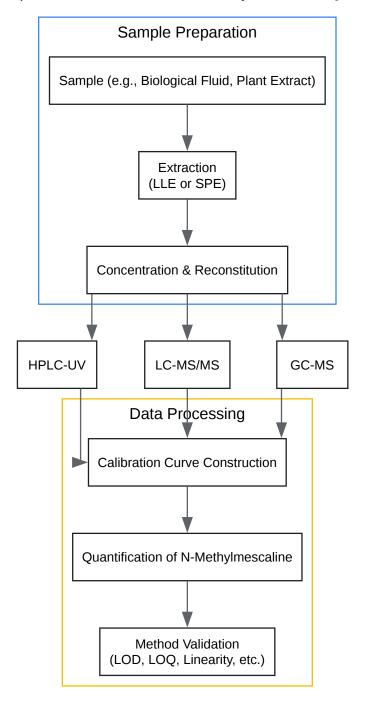
Injection Mode: Splitless

- Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
  - Mass Range (Full Scan): 40 400 amu.
  - SIM Ions: Based on the mass spectrum of N-Methylmescaline. The molecular ion (m/z 225) and characteristic fragment ions should be monitored. PubChem lists a Kovats retention index of approximately 1700 for N-Methylmescaline on a standard non-polar column.[6]
- Quantification: Use an internal standard and construct a calibration curve based on the peak area ratios.

# Visualization of Experimental Workflow and Signaling Pathway



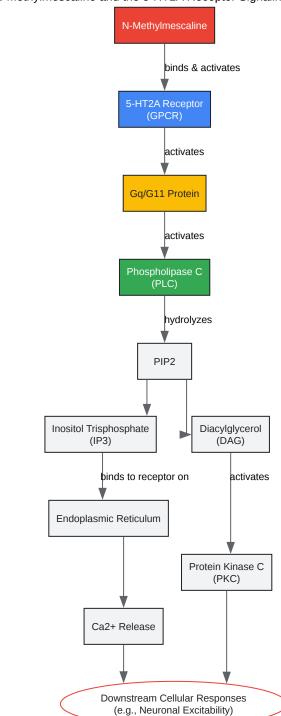
#### General Experimental Workflow for N-Methylmescaline Quantification



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Caption: General workflow for N-Methylmescaline quantification.





N-Methylmescaline and the 5-HT2A Receptor Signaling Pathway

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Caption: 5-HT2A receptor signaling pathway activated by N-Methylmescaline.[7][8][9][10][11]



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